Cas no 155253-53-5 (Cyclopentanone,3-acetyl-, (3S)-)

(3S)-3-Acetylcyclopentanone is a chiral cyclic ketone derivative characterized by its acetyl substituent at the stereogenic 3-position. This compound is of interest in synthetic organic chemistry due to its utility as a versatile building block for the preparation of enantiomerically enriched intermediates. The (S)-configuration at the 3-position enables its use in stereoselective reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its rigid cyclopentanone framework provides structural stability, while the acetyl group offers a reactive site for further functionalization. The compound is typically employed in asymmetric synthesis, catalysis, and the development of chiral ligands or auxiliaries. High purity grades ensure reproducibility in research and industrial applications.
Cyclopentanone,3-acetyl-, (3S)- structure
155253-53-5 structure
Product Name:Cyclopentanone,3-acetyl-, (3S)-
CAS No:155253-53-5
MF:C7H10O2
MW:126.153102397919
CID:106919
PubChem ID:45085216
Update Time:2025-08-10

Cyclopentanone,3-acetyl-, (3S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanone,3-acetyl-, (3S)-
    • Cyclopentanone, 3-acetyl-, (3S)- (9CI)
    • SCHEMBL13797790
    • (3S)-3-Acetylcyclopentan-1-one
    • Cyclopentanone,3-acetyl-,(3S)-
    • F53665
    • Cyclopentanone, 3-acetyl-, (3S)-
    • 155253-53-5
    • Inchi: 1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3/t6-/m0/s1
    • InChI Key: HNZOFYATNXBFFG-LURJTMIESA-N
    • SMILES: O=C1CC[C@H](C(C)=O)C1

Computed Properties

  • Exact Mass: 126.0681
  • Monoisotopic Mass: 126.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14

Cyclopentanone,3-acetyl-, (3S)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XD0060-5g
(S)-3-acetylcyclopentan-1-one
155253-53-5 95%
5g
$3500 2023-09-07

Additional information on Cyclopentanone,3-acetyl-, (3S)-

Cyclopentanone,3-acetyl-, (3S)-: A Comprehensive Overview in Modern Chemical Research

Cyclopentanone,3-acetyl-, (3S)- is a fascinating compound with the CAS number 155253-53-5, which has garnered significant attention in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its specific stereochemistry and functional groups, plays a pivotal role in various synthetic pathways and has been extensively studied for its potential applications in drug development.

The structure of Cyclopentanone,3-acetyl-, (3S)- consists of a cyclopentanone core modified by an acetyl group at the 3-position, with the (3S) configuration indicating the stereochemical orientation of the acetyl substituent. This unique structural feature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of chiral chemistry. The stereochemistry of this compound is particularly crucial, as it can influence the biological activity and efficacy of derivatives derived from it.

In recent years, there has been a surge in research focused on the applications of stereospecific compounds like Cyclopentanone,3-acetyl-, (3S)- in pharmaceuticals. The ability to control stereochemistry at key positions in molecular structures has become increasingly important, as it can lead to more effective and selective drug candidates. For instance, studies have shown that enantiomerically pure compounds often exhibit higher potency and fewer side effects compared to their racemic counterparts.

One of the most compelling aspects of Cyclopentanone,3-acetyl-, (3S)- is its role as a building block in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop novel compounds with potential therapeutic applications. For example, derivatives of this molecule have been explored as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active agents. The acetyl group provides a versatile handle for further functionalization, allowing chemists to tailor the properties of the resulting compounds.

The stereochemical purity of Cyclopentanone,3-acetyl-, (3S)- is also critical for its use in asymmetric synthesis. Asymmetric induction is a powerful tool in organic chemistry that allows for the selective formation of one enantiomer over another. This approach is particularly valuable in pharmaceuticals, where the biological activity of a drug is often highly dependent on its stereochemistry. The use of chiral auxiliaries or catalysts can facilitate the synthesis of enantiomerically pure compounds like Cyclopentanone,3-acetyl-, (3S)-, which can then be used to produce highly active drug candidates.

Recent advancements in synthetic methodologies have further enhanced the utility of Cyclopentanone,3-acetyl-, (3S)-. For instance, transition metal-catalyzed reactions have enabled more efficient and selective transformations of this compound. These methods often provide higher yields and better regioselectivity compared to traditional organic reactions, making them ideal for large-scale synthesis. Additionally, biocatalytic approaches have been explored as alternative routes to producing enantiomerically pure compounds, offering a more sustainable and environmentally friendly solution.

The potential applications of Cyclopentanone,3-acetyl-, (3S)- extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its unique structural features make it a suitable candidate for developing novel pesticides or specialty chemicals. Furthermore, researchers are investigating its use in polymer chemistry, where it can serve as a monomer or intermediate in the synthesis of advanced materials with tailored properties.

In conclusion, Cyclopentanone,3-acetyl-, (3S)- represents a significant advancement in chemical research with numerous potential applications. Its role as a versatile intermediate and its stereochemical purity make it an invaluable asset in both academic and industrial settings. As research continues to evolve, we can expect to see even more innovative uses for this compound emerging from various fields of study.

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